REACTION_CXSMILES
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[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:9]=[C:10]([CH2:14][C:15](O)=[O:16])[CH:11]=[CH:12][CH:13]=1>C(OCC)C.O1CCCC1>[F:7][C:8]1[CH:9]=[C:10]([CH2:14][CH2:15][OH:16])[CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3.4.5|
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Name
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|
Quantity
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3.07 g
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Type
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reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
115 mL
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Type
|
solvent
|
Smiles
|
C(C)OCC
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Name
|
|
Quantity
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7 g
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Type
|
reactant
|
Smiles
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FC=1C=C(C=CC1)CC(=O)O
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Name
|
|
Quantity
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26 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Type
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CUSTOM
|
Details
|
then stirred 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to warm to ambient and
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched by the addition of 3.0 mL 2N NaOH dropwise
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Type
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TEMPERATURE
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Details
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with cooling
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Type
|
ADDITION
|
Details
|
To this mixture was then added 9.0 mL water
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Type
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STIRRING
|
Details
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the resulting suspension stirred for 1 hour at ambient
|
Duration
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1 h
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Type
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FILTRATION
|
Details
|
The suspension was filtered
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Type
|
WASH
|
Details
|
the filter cake rinsed well with diethyl ether
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.26 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |